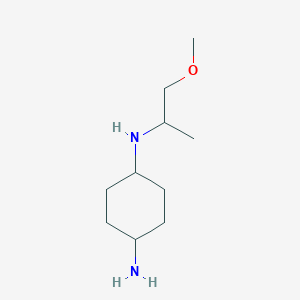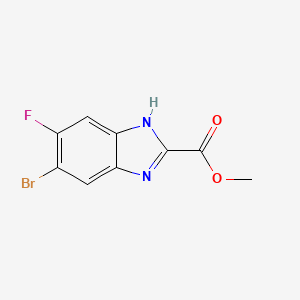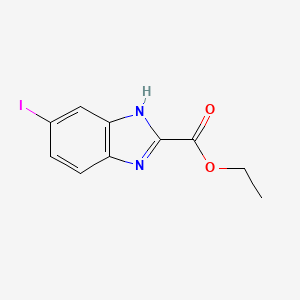
7-Bromo-1-cyclohexyl-4-azaindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-cyclohexyl-4-azaindole: is a derivative of 7-azaindole, a compound known for its significant biological activities and potential therapeutic applications. The 7-azaindole scaffold is particularly valuable in the design of inhibitors for diseases related to protein kinases . This compound, with its unique structure, has garnered attention in medicinal chemistry for its potential use in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-azaindole derivatives, including 7-Bromo-1-cyclohexyl-4-azaindole, can be achieved through various methods. One common approach is the Suzuki coupling reaction , which involves the coupling of halogenated 7-azaindole with boronic acids
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of scalable reactions such as the Suzuki coupling is advantageous for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-1-cyclohexyl-4-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized azaindole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Bromo-1-cyclohexyl-4-azaindole is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential as an inhibitor of protein kinases, which are crucial in regulating cellular processes. This makes it a promising candidate for the development of anticancer agents and other therapeutic drugs .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 7-Bromo-1-cyclohexyl-4-azaindole involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cellular signaling pathways, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of overactive kinases can prevent the growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
7-Azaindole: The parent compound, known for its biological activities and therapeutic potential.
4-Bromo-7-azaindole: Another derivative with similar properties but different substitution patterns.
Uniqueness: 7-Bromo-1-cyclohexyl-4-azaindole is unique due to the presence of both the bromo and cyclohexyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a therapeutic agent by providing additional sites for interaction with biological targets .
Eigenschaften
Molekularformel |
C13H15BrN2 |
|---|---|
Molekulargewicht |
279.18 g/mol |
IUPAC-Name |
7-bromo-1-cyclohexylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C13H15BrN2/c14-11-6-8-15-12-7-9-16(13(11)12)10-4-2-1-3-5-10/h6-10H,1-5H2 |
InChI-Schlüssel |
RDPQXIXLBCTJQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C=CC3=NC=CC(=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


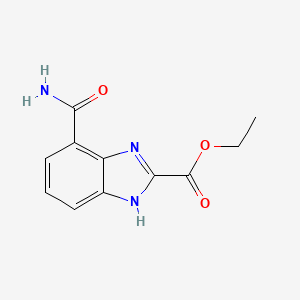
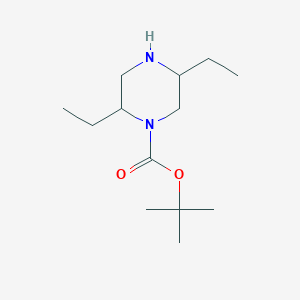
![8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15334156.png)
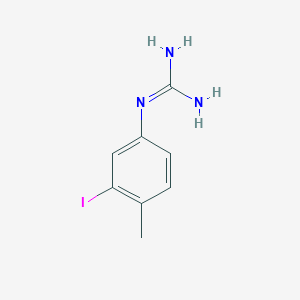

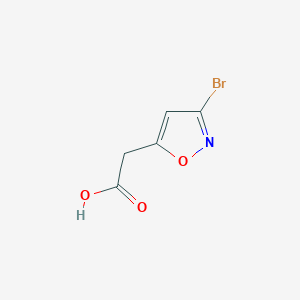
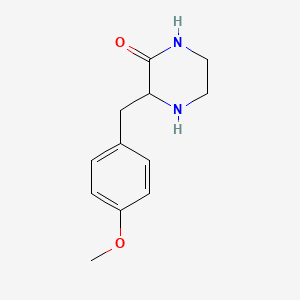

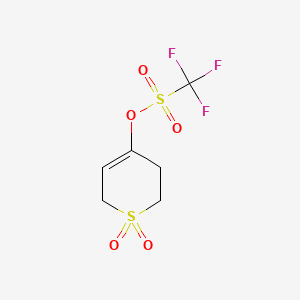
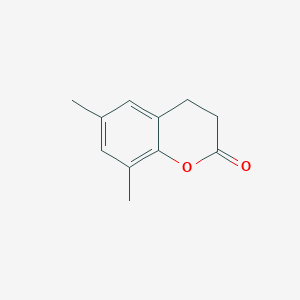
![1,3-Dichloro-5-[(chloromethoxy)methyl]benzene](/img/structure/B15334204.png)
